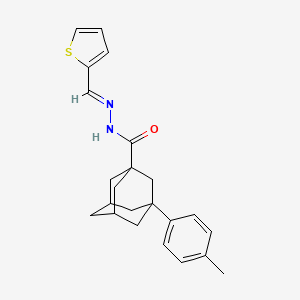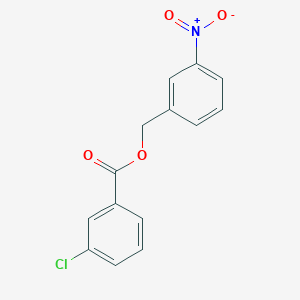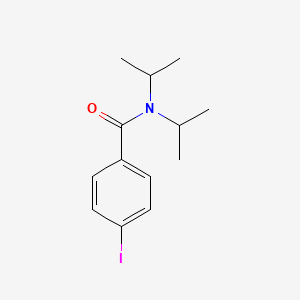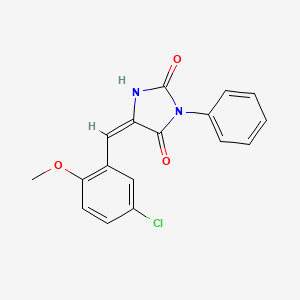
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide, also known as ATC, is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. In
作用機序
The mechanism of action of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been found to have various biochemical and physiological effects in cells. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to reduce inflammation in cells and may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in lab experiments is that it has been shown to have activity against various diseases, making it a potentially useful compound for drug development. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic properties.
将来の方向性
There are several future directions for research on 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide. One area of interest is in optimizing its therapeutic properties for specific diseases, such as cancer or Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with various enzymes and signaling pathways in cells. Finally, research is needed to determine the safety and efficacy of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in animal models and human clinical trials.
合成法
The synthesis of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide involves the reaction of 3-(4-methylphenyl)-1-adamantanecarboxylic acid with thiosemicarbazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with 2-bromo-3-thiophenecarboxaldehyde to yield 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide.
科学的研究の応用
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been studied for its potential therapeutic properties in various diseases, including cancer, tuberculosis, and Alzheimer's disease. Research has shown that 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease.
特性
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(26)25-24-14-20-3-2-8-27-20/h2-8,14,17-18H,9-13,15H2,1H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIONWMUAWUMNI-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)

methanol](/img/structure/B5758263.png)



![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)
